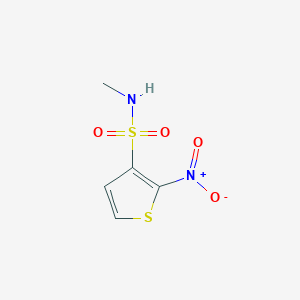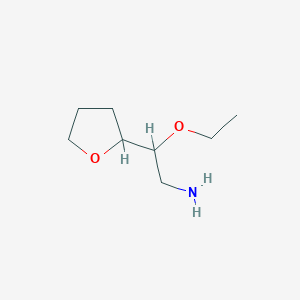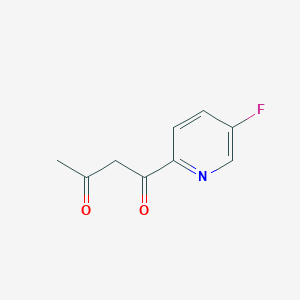![molecular formula C12H19NO B13309515 {2-[(Pentan-3-yl)amino]phenyl}methanol](/img/structure/B13309515.png)
{2-[(Pentan-3-yl)amino]phenyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[(Pentan-3-yl)amino]phenyl}methanol is an organic compound that features a phenyl ring substituted with a pentan-3-ylamino group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Pentan-3-yl)amino]phenyl}methanol typically involves the reaction of 2-aminophenylmethanol with pentan-3-ylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature and maintained for a certain period to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of advanced purification techniques such as chromatography or crystallization may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
{2-[(Pentan-3-yl)amino]phenyl}methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenylmethanol derivatives.
Scientific Research Applications
{2-[(Pentan-3-yl)amino]phenyl}methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of {2-[(Pentan-3-yl)amino]phenyl}methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- {2-[(Butan-2-yl)amino]phenyl}methanol
- {2-[(Hexan-4-yl)amino]phenyl}methanol
- {2-[(Heptan-5-yl)amino]phenyl}methanol
Uniqueness
{2-[(Pentan-3-yl)amino]phenyl}methanol is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the pentan-3-ylamino group may influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
[2-(pentan-3-ylamino)phenyl]methanol |
InChI |
InChI=1S/C12H19NO/c1-3-11(4-2)13-12-8-6-5-7-10(12)9-14/h5-8,11,13-14H,3-4,9H2,1-2H3 |
InChI Key |
LUBCCWSWMRNVQF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1=CC=CC=C1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(Butylamino)methyl]-4-methoxyphenol](/img/structure/B13309454.png)




![5-Ethyl-6-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13309500.png)




